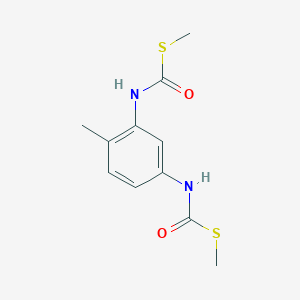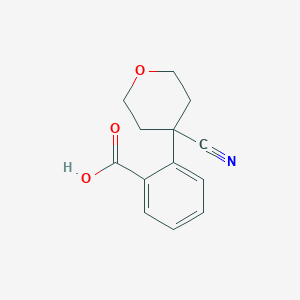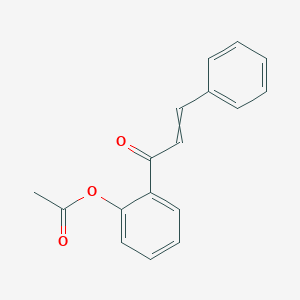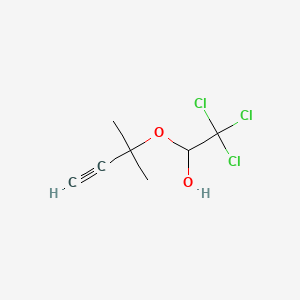
S,S'-Dimethyl (4-methyl-1,3-phenylene)bis(hydrogen carbonimidothioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is an organic compound characterized by its unique structure, which includes a formamide group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-nitroaniline and methylsulfanylformamide.
Reduction: The nitro group of 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-methyl-5-aminophenylamine is then acylated with methylsulfanylformamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can undergo redox reactions, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-thioformamide: Similar structure but with a thioformamide group instead of a formamide group.
Uniqueness
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is unique due to its combination of a formamide group and two methylsulfanyl groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61578-90-3 |
|---|---|
Molekularformel |
C11H14N2O2S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
S-methyl N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]carbamothioate |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
APSKCRCSBHQDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)SC)NC(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)





![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)


